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Compound Name:
(S)-Benzyl (2-oxooxetan-3-

YL)carbamate

Cat. No.: B016098 Get Quote

An In-depth Technical Guide to (S)-Benzyl (2-oxooxetan-3-YL)carbamate: Discovery,

Synthesis, and Potential Applications

Disclaimer: Publicly available scientific literature lacks specific details regarding the discovery,

historical development, and dedicated biological evaluation of (S)-Benzyl (2-oxooxetan-3-
YL)carbamate. This guide provides a comprehensive analysis based on the well-established

chemistry of its core components: the benzyl carbamate moiety and the 2-oxooxetane (β-

lactone) ring system. Inferences on its synthesis and potential biological relevance are drawn

from established principles in organic and medicinal chemistry.

Introduction
(S)-Benzyl (2-oxooxetan-3-YL)carbamate is a chiral organic molecule incorporating a benzyl

carbamate protecting group and a reactive β-lactone ring. The benzyl carbamate, often

abbreviated as Cbz or Z, is a cornerstone in synthetic organic chemistry, particularly for the

temporary protection of amine functionalities during complex molecular syntheses.[1][2][3][4]

The 2-oxooxetane, or β-lactone, is a four-membered cyclic ester known for its significant ring

strain and, consequently, its high reactivity. This structural motif is found in a variety of

biologically active natural products with potent antibiotic, antifungal, and antitumor properties.

[5][6][7] The stereochemistry at the C3 position of the oxetane ring suggests that this

compound is likely synthesized with a specific biological target in mind.
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Inferred Discovery and History
While the specific timeline of the first synthesis of (S)-Benzyl (2-oxooxetan-3-YL)carbamate
is not documented in readily accessible literature, its existence as a commercially available

compound indicates that a synthetic route has been successfully developed. The discovery of

β-lactone-containing natural products dates back to 1952 with the isolation of anisatin.[5] The

development of synthetic methodologies for constructing the strained β-lactone ring has been

an active area of research for decades, with key methods including the lactonization of β-

hydroxy carboxylic acids and [2+2] cycloadditions.[8][9][10]

The benzyl carbamate protecting group was introduced by Max Bergmann and Leonidas

Zervas in 1932 and has since become an indispensable tool in peptide synthesis and the

synthesis of other complex molecules containing primary or secondary amines.[4] It is plausible

that (S)-Benzyl (2-oxooxetan-3-YL)carbamate was first synthesized as a chiral building block

or intermediate in a larger synthetic campaign, likely leveraging the established chemistries of

both the Cbz protecting group and β-lactone formation.

Physicochemical Properties
A summary of the basic physicochemical properties of (S)-Benzyl (2-oxooxetan-3-
YL)carbamate is provided in the table below.

Property Value

Molecular Formula C₁₁H₁₁NO₄

Molecular Weight 221.21 g/mol

Appearance White to off-white solid

SMILES C1--INVALID-LINK--NC(=O)OCC2=CC=CC=C2

Chirality (S)-configuration at C3 of the oxetane ring

Proposed Synthetic Pathway
A plausible and efficient synthetic route to (S)-Benzyl (2-oxooxetan-3-YL)carbamate would

likely start from a readily available chiral precursor, such as an (S)-α-amino acid. A common
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strategy for the synthesis of β-lactones from α-amino acids involves the conversion of the

amino acid to a β-hydroxy acid, followed by cyclization.

The proposed synthetic workflow is as follows:

Protection of the Amino Group: The synthesis would commence with the protection of the

amino group of a suitable (S)-α-amino acid derivative, such as (S)-serine methyl ester, with a

benzyl carbamate (Cbz) group. This is typically achieved by reacting the amino acid with

benzyl chloroformate (Cbz-Cl) under basic conditions.[3]

Formation of a β-Hydroxy Acid Derivative: The carboxylic acid functionality of the Cbz-

protected amino acid would then be converted to a suitable precursor for cyclization.

Cyclization to form the β-Lactone Ring: Intramolecular cyclization of the resulting β-hydroxy

acid derivative would yield the desired 2-oxooxetane ring. This step is often promoted by

reagents that facilitate lactonization.[11][12]

Caption: Proposed synthetic workflow for (S)-Benzyl (2-oxooxetan-3-YL)carbamate.

Experimental Protocols (Representative Examples)
As specific protocols for the synthesis of the title compound are not available, the following are

representative procedures for the key transformations involved in its plausible synthesis.

Benzyl Carbamate (Cbz) Protection of an Amine
This protocol describes the general procedure for the protection of a primary amine using

benzyl chloroformate.

Materials:

Primary amine (1.0 eq)

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

Sodium bicarbonate (NaHCO₃) or other suitable base (2.0 eq)

Dichloromethane (DCM) or other suitable solvent
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Water

Procedure:

Dissolve the primary amine in a mixture of DCM and a saturated aqueous solution of

NaHCO₃.

Cool the mixture to 0 °C in an ice bath.

Add benzyl chloroformate dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 2-4 hours.

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium

sulfate.

Concentrate the organic phase under reduced pressure to yield the Cbz-protected amine,

which may be purified by recrystallization or column chromatography.

Synthesis of a β-Lactone from a β-Hydroxy Acid
This protocol outlines a general method for the cyclization of a β-hydroxy acid to a β-lactone

using a dehydrating agent.

Materials:

β-Hydroxy carboxylic acid (1.0 eq)

Benzenesulfonyl chloride (1.1 eq)

Pyridine (as solvent and base)

Procedure:

Dissolve the β-hydroxy carboxylic acid in pyridine at 0 °C.

Add benzenesulfonyl chloride dropwise to the solution.
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Stir the reaction mixture at 0 °C for several hours until the reaction is complete (monitored by

TLC).

Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g.,

diethyl ether or ethyl acetate).

Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to afford the crude β-lactone.

Purify the product by column chromatography or distillation.

Potential Biological Activity and Applications
The biological significance of (S)-Benzyl (2-oxooxetan-3-YL)carbamate can be inferred from

the known activities of its constituent functional groups.

The Role of the Carbamate Group
The carbamate functional group is a common structural motif in a wide range of

pharmaceuticals and agrochemicals.[13][14] Carbamate derivatives have been reported to

exhibit a broad spectrum of biological activities, including:

Enzyme Inhibition: Carbamates are well-known inhibitors of cholinesterases.[15]

Anticancer Activity: Several carbamate-containing compounds have shown promise as

anticancer agents.[16]

Antitubercular Activity: Recent studies have identified novel benzyl carbamates with potent in

vitro and in vivo efficacy against Mycobacterium tuberculosis.[17]

Carbamate Moiety Target Enzyme
(e.g., Acetylcholinesterase)

Enzyme Active Site
(with Serine Hydroxyl)

Carbamoylated Enzyme
(Inactive)

Carbamoylation
Slow Hydrolysis Regenerated Enzyme

Click to download full resolution via product page
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Caption: General mechanism of enzyme inhibition by carbamates.

The Role of the β-Lactone Ring
The strained four-membered ring of β-lactones makes them susceptible to nucleophilic attack,

a property that is often responsible for their biological activity.[6][18] They can act as

irreversible inhibitors of enzymes by acylating nucleophilic residues (e.g., serine, threonine, or

cysteine) in the enzyme's active site. Natural products containing the β-lactone motif have

demonstrated a range of potent biological effects:

Antibacterial and Antifungal Activity: Many β-lactone natural products exhibit significant

antimicrobial properties.[5]

Antitumor Activity: The proteasome inhibitor salinosporamide A, which contains a β-lactone,

has been in clinical trials for cancer treatment.[18]

Enzyme Inhibition: β-Lactones are known to inhibit a wide variety of enzymes, including

lipases, proteases, and fatty acid synthases.[5]

β-Lactone Ring Target Enzyme
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Caption: General mechanism of irreversible enzyme inhibition by β-lactones.

Given the dual nature of its structure, (S)-Benzyl (2-oxooxetan-3-YL)carbamate could

potentially serve as a valuable synthon in medicinal chemistry. The benzyl carbamate can be

readily removed under mild conditions to unmask a primary amine, which can then be further

functionalized.[4] Alternatively, the intact molecule could be investigated as a potential

biologically active agent in its own right, with the β-lactone acting as a reactive "warhead" for

covalent modification of biological targets.[19]

Quantitative Data Summary
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Due to the lack of specific literature on (S)-Benzyl (2-oxooxetan-3-YL)carbamate, a dedicated

table of quantitative data for this compound cannot be provided. However, the following tables

summarize representative yields for the key synthetic transformations discussed.

Table 1: Representative Yields for Benzyl Carbamate (Cbz) Protection of Amines

Starting Amine
Reaction
Conditions

Yield (%) Reference

Glycine ethyl ester
Cbz-Cl, NaHCO₃,

Dioxane/H₂O
85-90 General Procedure

L-Alanine Cbz-Cl, NaOH, H₂O 80-85 General Procedure

Benzylamine
Cbz-Cl, Pyridine,

DCM
>95 General Procedure

Table 2: Representative Yields for β-Lactone Synthesis from β-Hydroxy Acids

Starting β-Hydroxy
Acid

Cyclization Method Yield (%) Reference

(S)-3-Hydroxy-4-

methylpentanoic acid

Benzenesulfonyl

chloride, Pyridine
75 [12]

(R)-3-

Hydroxybutanoic acid
Mukaiyama's reagent 80 General Procedure

3-Hydroxy-3-

phenylpropanoic acid

Methanesulfonyl

chloride, Et₃N
65 General Procedure

Conclusion
(S)-Benzyl (2-oxooxetan-3-YL)carbamate is a chiral molecule whose full scientific story is yet

to be told in the public domain. Its structure, combining the versatile benzyl carbamate

protecting group with the reactive and biologically relevant β-lactone ring, suggests significant

potential as a synthetic intermediate and a candidate for biological evaluation. While direct data

is scarce, a comprehensive understanding of the well-established chemistry of its constituent
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parts allows for the formulation of a logical synthetic strategy and informs predictions about its

potential applications in drug discovery and development. Further research into the synthesis

and biological profiling of this and related compounds is warranted to fully elucidate their

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.mdpi.com/1422-0067/22/17/9447
https://pmc.ncbi.nlm.nih.gov/articles/PMC9182529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9182529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6572244/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6572244/
https://www.researchgate.net/publication/327503495_Biosynthesis_and_chemical_diversity_of_b-lactone_natural_products
https://www.bioxconomy.com/modalities/the-secret-life-of-lactone-peptides
https://www.benchchem.com/product/b016098#discovery-and-history-of-s-benzyl-2-oxooxetan-3-yl-carbamate
https://www.benchchem.com/product/b016098#discovery-and-history-of-s-benzyl-2-oxooxetan-3-yl-carbamate
https://www.benchchem.com/product/b016098#discovery-and-history-of-s-benzyl-2-oxooxetan-3-yl-carbamate
https://www.benchchem.com/product/b016098#discovery-and-history-of-s-benzyl-2-oxooxetan-3-yl-carbamate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b016098?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

